molecular formula C9H17N B1619664 2-Methyloctanenitrile CAS No. 2570-96-9

2-Methyloctanenitrile

Cat. No.: B1619664
CAS No.: 2570-96-9
M. Wt: 139.24 g/mol
InChI Key: KOVZMYUXIJOHCD-UHFFFAOYSA-N
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Description

2-Methyloctanenitrile is a nitrile compound identified with the CAS Registry Number 2570-96-9 . It has the molecular formula C9H17N and a molecular weight of 139.24 g/mol . As a nitrile, this organonitrogen compound features a cyano functional group (-C≡N) attached to a branched hydrocarbon chain, making it a subject of interest in various research and development fields. Potential applications include its use as a versatile intermediate in organic synthesis, where the nitrile group can be transformed into other valuable functional groups such as carboxylic acids or amines. It may also serve as a building block in materials science for the development of polymers and specialty chemicals. Researchers value this compound for exploring structure-activity relationships in material properties or as a precursor in pharmaceutical and agrochemical development. This product is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses, nor for use in foods, drugs, cosmetics, or household products. Please refer to the safety data sheet for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyloctanenitrile
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InChI

InChI=1S/C9H17N/c1-3-4-5-6-7-9(2)8-10/h9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KOVZMYUXIJOHCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60948575
Record name 2-Methyloctanenitrile
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Molecular Weight

139.24 g/mol
Source PubChem
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CAS No.

2570-96-9
Record name 2-Methyloctanenitrile
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Record name 2-Methyloctanenitrile
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Record name 2-Methyloctanenitrile
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Record name 2-methyloctanenitrile
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Reactivity and Mechanistic Studies of 2 Methyloctanenitrile and Nitrile Analogs

Fundamental Reaction Pathways of Nitriles

The cyano group (—C≡N) is a versatile functional group in organic chemistry. Its strong carbon-nitrogen triple bond is polarized, rendering the carbon atom electrophilic and susceptible to a variety of transformations. libretexts.orgpressbooks.pub

Hydration and Hydrolysis Mechanisms

The conversion of nitriles to carboxylic acids via hydrolysis is a fundamental transformation that proceeds in two main stages: initial hydration to an amide, followed by hydrolysis of the amide to a carboxylic acid. wikipedia.orgchemguide.co.uk This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon. A weak nucleophile, such as water, can then attack this activated carbon. libretexts.orglibretexts.org A series of proton transfers leads to an imidic acid, which is a tautomer of the amide. The amide is then further hydrolyzed under the acidic conditions to yield a carboxylic acid and an ammonium (B1175870) salt. organicchemistrytutor.comchemistrysteps.com

The general mechanism is as follows:

Protonation: The nitrile nitrogen is protonated by the acid catalyst.

Nucleophilic Attack: A water molecule attacks the electrophilic carbon atom. libretexts.org

Proton Transfer: A proton is transferred from the oxygen to the nitrogen atom.

Tautomerization: The resulting imidic acid tautomerizes to the more stable amide intermediate.

Further Hydrolysis: The amide is subsequently hydrolyzed to the corresponding carboxylic acid. libretexts.org

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide (B78521) (OH⁻), the highly nucleophilic anion directly attacks the electrophilic carbon of the nitrile group without prior activation. chemistrysteps.com This forms an imine anion. Protonation by water yields an imidic acid, which then tautomerizes to an amide. libretexts.org Under vigorous basic conditions (e.g., heating), the amide is further hydrolyzed to a carboxylate salt and ammonia (B1221849). chemguide.co.ukorganicchemistrytutor.com Subsequent acidification is required to obtain the neutral carboxylic acid. chemguide.co.uk

CatalystIntermediateFinal Product (after workup)Key Mechanistic Step
Acid (e.g., H₂SO₄, HCl) AmideCarboxylic AcidProtonation of nitrile nitrogen to activate the carbon for nucleophilic attack by water. libretexts.org
Base (e.g., NaOH, KOH) AmideCarboxylic AcidDirect nucleophilic attack by hydroxide on the nitrile carbon. libretexts.orgchemistrysteps.com

Reduction Reactions to Amines and Imines

Nitriles can be reduced to form primary amines using various reducing agents. This is a vital method for synthesizing amines. libretexts.org

Catalytic Hydrogenation: This is often the most economical method for the large-scale production of primary amines. wikipedia.org The reaction involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney nickel, palladium, or platinum. wikipedia.orgchemguide.co.uk The reaction conditions (temperature and pressure) can be adjusted, but high pressures are often required. A potential side reaction is the formation of secondary and tertiary amines, which can be suppressed by adding ammonia. commonorganicchemistry.com

Chemical Reduction: Powerful hydride-donating reagents, most notably lithium aluminum hydride (LiAlH₄), are highly effective for the complete reduction of nitriles to primary amines. wikipedia.orgchemguide.co.ukquimicaorganica.org The reaction typically occurs in an ethereal solvent, followed by an aqueous or acidic workup. chemguide.co.uk The mechanism involves the nucleophilic addition of two hydride ions from LiAlH₄ to the nitrile carbon. libretexts.org Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce nitriles on their own but can be effective in the presence of certain catalysts. wikipedia.orgchemguide.co.uk

For a partial reduction to an aldehyde, a less reactive hydride reagent such as diisobutylaluminium hydride (DIBAL-H) is used. DIBAL-H adds one hydride equivalent to the nitrile, forming a stable aluminum-imine intermediate. Subsequent hydrolysis of this intermediate liberates the aldehyde. wikipedia.org

ReagentProductNotes
LiAlH₄ Primary Amine (R-CH₂NH₂)A powerful and common laboratory-scale reducing agent for nitriles. wikipedia.orgquimicaorganica.org
H₂ / Raney Ni, Pt, or Pd Primary Amine (R-CH₂NH₂)Economical for industrial applications; may require high pressure and temperature. wikipedia.orgchemguide.co.uk
DIBAL-H Aldehyde (R-CHO)Allows for the isolation of the aldehyde after hydrolysis of the imine intermediate. wikipedia.org
NaBH₄ / CoCl₂ Primary Amine (R-CH₂NH₂)Sodium borohydride requires a catalyst to be effective for nitrile reduction. wikipedia.org

Nucleophilic Addition Reactions of the Cyano Group

The electrophilic carbon atom of the nitrile group is susceptible to attack by a range of carbon-based nucleophiles, most notably organometallic reagents. These reactions are crucial for forming new carbon-carbon bonds.

A primary example is the reaction with Grignard reagents (R'-MgX). The organometallic reagent adds to the nitrile to form an intermediate imine anion (specifically, a magnesium salt). pressbooks.pubwikipedia.org This intermediate is stable until an aqueous workup is performed. Upon hydrolysis, the imine is converted into a ketone. pressbooks.pub This two-step sequence provides an effective route for synthesizing ketones from nitriles.

The mechanism proceeds as follows:

Nucleophilic Addition: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile.

Formation of Imine Salt: An intermediate magnesium salt of an imine anion is formed.

Hydrolysis: Addition of aqueous acid hydrolyzes the imine to a ketone. libretexts.org

Other organometallic compounds, such as organolithium and organozinc reagents (in the Blaise reaction), can also add to nitriles in a similar fashion. wikipedia.orgwikipedia.org

Cycloaddition Chemistry of Nitriles

Nitriles can participate in cycloaddition reactions to form heterocyclic compounds. A significant class of these reactions is the 1,3-dipolar cycloaddition, where the nitrile C≡N triple bond acts as the dipolarophile. researchgate.net

For instance, nitriles react with nitrile oxides (RC≡N⁺-O⁻), which are 1,3-dipoles, in a [3+2] cycloaddition to form five-membered aromatic heterocycles called oxadiazoles. mdpi.com Similarly, reactions with organic azides can yield tetrazoles. These reactions are valuable for constructing complex heterocyclic frameworks from simple precursors. researchgate.net

Nitriles can also participate in [2+2+2] cycloadditions. For example, the reaction of nitriles with monolithio- or dilithiobutadienes can lead to the formation of substituted pyridine (B92270) derivatives. acs.org

Activation and Functionalization of the Nitrile Group

Due to the strength and relative inertness of the C≡N triple bond, activating the nitrile group is often necessary to achieve certain transformations, particularly under mild conditions. nih.gov

Metal-Mediated Nitrile Activation

Transition metal complexes can coordinate to the nitrogen atom of the cyano group, acting as Lewis acids. This coordination polarizes the C≡N bond, increasing the electrophilicity of the carbon atom and making it more susceptible to nucleophilic attack. nih.govsnnu.edu.cn This strategy is fundamental to many metal-catalyzed nitrile transformations, including hydrolysis. acs.org

Beyond simple Lewis acid activation, transition metals can enable unique reactivity pathways by directly interacting with the C-CN bond. Although the C-CN bond is thermodynamically strong, certain low-valent transition metal complexes can cleave it via oxidative addition. snnu.edu.cnacs.org This C-CN bond activation opens up novel synthetic routes where the nitrile can be used as a source of cyanide or where the cyano group can function as a leaving group in cross-coupling reactions. snnu.edu.cn

Recent studies have also explored the activation of nitriles using metal-hydroperoxo intermediates, inspired by the active sites of nitrile hydratase enzymes. For instance, cobalt(III)-hydroperoxo complexes have been shown to react with nitriles via an intramolecular nucleophilic attack of the hydroperoxide ligand onto the coordinated nitrile carbon, forming a cobalt(III)-peroxyimidato complex. acs.org This biomimetic approach represents a pathway for nitrile functionalization under milder conditions. nih.gov

Activation ModeMetal RoleResulting Reactivity
Lewis Acid Catalysis Coordinates to nitrile nitrogenEnhances carbon electrophilicity for nucleophilic attack (e.g., hydrolysis, addition). snnu.edu.cn
Oxidative Addition Cleaves the C-CN bondAllows for cross-coupling reactions or use of nitriles as a CN source. acs.org
Biomimetic Activation Forms reactive metal-ligand species (e.g., Co(III)-hydroperoxo)Enables functionalization via intramolecular attack on a coordinated nitrile. acs.org

Role of Lewis Acids and Catalysts in Enhancing Nitrile Reactivity

The reactivity of the nitrile group can be significantly enhanced through the use of catalysts, particularly Lewis acids. kit.edursc.org Lewis acids function by coordinating to the nitrogen atom of the cyano group. rsc.org This interaction withdraws electron density from the nitrile, activating it and making the nitrile carbon more electrophilic and susceptible to nucleophilic attack. wikiwand.comnottingham.ac.uk

This principle is applied in various transformations. For instance, heterogeneous Lewis acid catalysts, such as double metal cyanides (DMCs), have been shown to be highly active for nitrile synthesis through acid-nitrile exchange reactions, with performance comparable to homogeneous catalysts. rsc.org The proposed mechanism involves the activation of the nitrile's nitrogen by a Lewis acid site, forming a highly reactive nitrilium ion intermediate. rsc.org Similarly, Lewis acids like titanium tetrachloride (TiCl4) can be used in conjunction with reducing agents to convert nitriles into primary amines. purdue.edu

Metal complexes also serve as effective catalysts for nitrile activation. nih.gov Coordination to a cationic metal center activates the sp-hybridized carbon of the nitrile towards nucleophilic attack, which is the basis for catalytic hydration reactions. wikiwand.com Various catalytic methods are being explored to overcome the stability of the C≡N bond and facilitate transformations under milder conditions. nih.govbohrium.com These include catalytic hydrogenation, hydrosilylation, and hydroboration, which are effective for reducing nitriles to amines using a range of transition-metal catalysts. nih.govbohrium.com For example, Cu2+ ions have been shown to efficiently trigger the reactivity of prebiotically plausible nitriles, unlocking their stored energy for nucleotide activation. nih.gov

Table 2: Catalytic Approaches for Enhancing Nitrile Reactivity

Catalyst TypeMode of ActionExample Transformation
Lewis Acids (e.g., AlCl3, TiCl4, DMCs)Coordination to nitrile nitrogen, increasing electrophilicity of the carbon. rsc.orgpurdue.eduAcid-nitrile exchange, reduction to amines. rsc.orgpurdue.edu
Transition Metal Complexes (e.g., Cu(II), Pt salts)Coordination to nitrile, activating it for nucleophilic attack. wikiwand.comnottingham.ac.uknih.govNucleotide activation, synthesis of allylic amides. nottingham.ac.uknih.gov
Metal Hydrides / Hydrogenation Catalysts (e.g., Ru, Rh, Pd)Catalytic reduction of the C≡N triple bond. bohrium.comConversion of nitriles to primary amines. bohrium.com

The development of mild and efficient catalytic systems for activating nitriles remains a key objective in both academic and industrial research. nottingham.ac.uk

Specific Reactivity of 2-Methyloctanenitrile in Research Contexts

While general reactivity studies on nitrile analogs are extensive, specific research detailing the unique reactivity of this compound is less common in the surveyed literature.

Reactions of this compound as a Small-Molecule Model in Polymer Chemistry (e.g., with Elemental Sulfur)

Specific studies detailing the reaction of this compound with elemental sulfur in the context of it serving as a small-molecule model for polymer chemistry were not prominently featured in the available research. Research into the reactions of elemental sulfur often focuses on its activation by catalysts like fluoride (B91410) anions for the sulfurization of thioketones. mdpi.com The use of small molecules as models in polymer chemistry is a common practice, for instance, in studying drug release from hydrogel networks, but specific examples involving this compound in this capacity are not detailed. mdpi.com

Advanced Spectroscopic and Analytical Methodologies for Nitrile Research

Chromatographic Techniques for Separation and Quantification of Nitriles

Chromatography is a foundational technique for separating components from a mixture. For nitrile analysis, both gas and liquid chromatography are employed, chosen based on the volatility and polarity of the analyte.

Gas Chromatography (GC) with Specialized Detectors (e.g., Headspace GC for Volatile Aliphatic Nitriles)

Gas chromatography is highly effective for the analysis of volatile and semi-volatile compounds like 2-Methyloctanenitrile. The technique separates compounds based on their differential partitioning between a gaseous mobile phase and a solid or liquid stationary phase within a capillary column.

For volatile aliphatic nitriles, Headspace Gas Chromatography (HS-GC) is a particularly advantageous sample introduction technique. chemicalbook.com In HS-GC, the sample is sealed in a vial and heated, allowing volatile analytes to partition into the gas phase (headspace) above the sample matrix. chemicalbook.com An aliquot of this gas is then injected into the GC system. This process minimizes the introduction of non-volatile matrix components, protecting the instrument and improving analytical accuracy. chemicalbook.com

A nitrogen-phosphorus detector (NPD) is often preferred for nitrile analysis due to its high selectivity and sensitivity for nitrogen-containing compounds. A method for the simultaneous determination of hydrogen cyanide and volatile aliphatic nitriles using HS-GC with an NPD has been established, demonstrating excellent separation and detection limits in the low ng/ml range. nih.govresearchgate.net

Below are typical parameters for the analysis of volatile aliphatic nitriles, which would be applicable for this compound.

Table 1: Typical GC Parameters for Volatile Aliphatic Nitrile Analysis

Parameter Setting
Technique Headspace Gas Chromatography (HS-GC) researchgate.net
Column Capillary Porous Polymer (e.g., GS-Q) researchgate.net
Injector Temperature 250 °C manchester.ac.uk
Oven Program Isothermal at 180 °C or a temperature gradient (e.g., 70 °C initial, ramp to 280 °C) nih.govnih.gov
Carrier Gas Helium manchester.ac.uk
Detector Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) researchgate.net

| Headspace Incubation | 50 °C for 30 minutes nih.gov |

Spectroscopic Characterization Techniques for Nitriles

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Multi-nuclear NMR, 19F NMR for Detection)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for organic structure determination. It is based on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of each nucleus, while signal splitting patterns reveal adjacent, non-equivalent nuclei. youtube.com

For this compound, ¹H and ¹³C NMR would provide a complete map of the carbon skeleton and the position of hydrogens.

¹³C NMR : The spectrum would show distinct signals for each of the nine unique carbon atoms. The nitrile carbon (C≡N) is expected to appear in a characteristic downfield region around 120 ppm. The other sp³ hybridized carbons of the alkyl chain would appear in the upfield region (10-45 ppm). libretexts.org

¹H NMR : The spectrum would show complex signals for the protons along the alkyl chain. The protons on the carbon adjacent to the nitrile group (alpha-protons) would be shifted slightly downfield compared to other methylene protons. The methyl groups would appear as distinct signals in the upfield region. libretexts.org

The following tables present predicted NMR data for this compound based on established chemical shift ranges for its constituent functional groups. libretexts.orglibretexts.orgpdx.edu

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Environment Predicted Chemical Shift (δ, ppm)
C1 -C≡N ~122
C2 -CH(CH₃)CN ~28
C3 -CH₂- ~36
C4 -CH₂- ~27
C5 -CH₂- ~29
C6 -CH₂- ~32
C7 -CH₂- ~23
C8 -CH₃ (terminal) ~14

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

Proton(s) Environment Predicted Chemical Shift (δ, ppm)
H at C2 -CH(CH₃)CN ~2.4
H's at C3 -CH₂-CH(CN)- ~1.6
H's at C4-C7 -(CH₂)₄- ~1.3-1.5
H's at C8 -CH₃ (terminal) ~0.9

Infrared (IR) Spectroscopy for C≡N Stretching Frequencies and Bond Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is an excellent tool for identifying functional groups.

The nitrile group (-C≡N) has a highly characteristic and easily identifiable absorption band. spectroscopyonline.com For saturated aliphatic nitriles, the C≡N triple bond stretch appears as a sharp, medium-intensity peak in the range of 2260–2240 cm⁻¹. spectroscopyonline.com This region of the IR spectrum typically has few other interfering signals, making the presence of a nitrile group straightforward to confirm. spectroscopyonline.com

In addition to the nitrile stretch, the IR spectrum of this compound would also display strong absorptions corresponding to the C-H bonds of the alkyl chain.

Table 5: Key IR Absorption Frequencies for this compound

Functional Group Vibration Type Characteristic Wavenumber (cm⁻¹)
Nitrile (-C≡N) Triple Bond Stretch 2260 - 2240 (sharp, medium) spectroscopyonline.com
Alkyl (C-H) Stretch 2960 - 2850 (strong, sharp) libretexts.org
Methylene (-CH₂-) Bend (Scissoring) ~1465

Mass Spectrometry (MS) in Nitrile Reaction Product Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. chemguide.co.uk In its most common form for organic analysis, Electron Ionization (EI), a molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting pattern of fragment ions is unique to the molecule's structure and can be used for identification and elucidation. chemguide.co.uk

For this compound (Molecular Weight: 139.24 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 139. The fragmentation pattern of aliphatic nitriles is characterized by cleavage of the C-C bonds adjacent to the functional group (alpha-cleavage) and the loss of alkyl radicals. miamioh.edu The branching at the C2 position in this compound would lead to preferential alpha-cleavage, resulting in the loss of the hexyl radical to form a stable secondary carbocation. Another characteristic fragmentation for some aliphatic nitriles is the McLafferty rearrangement, which produces a characteristic ion at m/z = 41. youtube.com

Table 6: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z Proposed Ion Structure/Fragment Lost Fragmentation Pathway
139 [C₉H₁₇N]⁺ Molecular Ion (M⁺)
124 [M - CH₃]⁺ Loss of a methyl radical
96 [M - C₃H₇]⁺ Loss of a propyl radical
54 [CH₃-CH=C=N]⁺• Alpha-cleavage with loss of hexyl radical (C₆H₁₃•)

Potentiometric Methods for Nitrile Determination in Environmental Samples

Potentiometric methods offer a straightforward and effective approach for the determination of various ions and compounds in environmental samples. These techniques rely on the measurement of the potential difference between an indicator electrode and a reference electrode, where the potential of the indicator electrode is proportional to the logarithm of the activity of the target analyte. In the context of nitrile analysis, the development of ion-selective electrodes (ISEs) with high selectivity for the nitrile functional group is a key area of research.

Recent advancements have led to the creation of novel polyvinyl chloride (PVC) membrane sensors specifically designed for the quantification of nitrile ions in water samples. electrochemsci.orgresearchgate.net These sensors operate on the principle of incorporating a specific ionophore into a plasticized PVC matrix. The ionophore is a molecule that selectively binds to the target ion, in this case, the nitrile group, facilitating its transport across the membrane and generating a measurable potential.

Detailed research findings have demonstrated the successful application of such potentiometric sensors for nitrile determination. electrochemsci.orgresearchgate.net In one study, two different ruthenium(II)-bipyridyl complexes were utilized as ionophores (designated as ionophore A and ionophore B) to fabricate two distinct nitrile-selective electrodes (Electrode I and Electrode II). The performance of these sensors was systematically evaluated, yielding promising results for their application in environmental monitoring.

The optimal composition of the PVC membrane was found to be a critical factor in the sensor's performance. A composition of 63% o-nitrophenyloctylether (o-NPOE) as a plasticizer, 30% PVC, and 7% ionophore by weight provided the best results. electrochemsci.orgresearchgate.net The fabricated sensors exhibited a Nernstian response to nitrile ions over a wide concentration range, indicating a reliable and predictable relationship between the measured potential and the nitrile concentration.

Key performance characteristics of these nitrile-selective potentiometric sensors are summarized in the table below.

ParameterElectrode I (Ionophore A)Electrode II (Ionophore B)
Linear Concentration Range 1.0 × 10⁻⁵ – 1.0 × 10⁻² mol L⁻¹1.0 × 10⁻⁵ – 1.0 × 10⁻² mol L⁻¹
Lower Detection Limit 7.0 × 10⁻⁵ mol L⁻¹5.0 × 10⁻⁵ mol L⁻¹
Nernstian Slope 57.0 ± 0.71 mV decade⁻¹55.1 ± 0.33 mV decade⁻¹
Response Time ≤ 11 seconds≤ 11 seconds
Operational Lifetime Approximately 120 daysApproximately 120 days
Optimal pH 1212

The data demonstrates that both electrodes exhibit a rapid response time and can be used for an extended period without a significant decline in performance. electrochemsci.orgresearchgate.net The Nernstian slopes are close to the theoretical value of 59.2 mV per decade for a monovalent ion, indicating a high degree of selectivity for the nitrile ions.

The practical applicability of these potentiometric sensors was validated through the analysis of various environmental water samples. The method involves filtering the water sample, adjusting the pH to 12, and then measuring the potential using the nitrile-selective electrode in conjunction with a reference electrode. electrochemsci.org The concentration of nitrile in the sample is then determined from a calibration curve. The proposed method proved to be successful for the determination of nitrile ions in these environmental matrices. electrochemsci.orgresearchgate.net

Computational Chemistry and Theoretical Studies on Nitriles

Electronic Structure and Bonding Analysis of the Nitrile Group

The nitrile functional group (C≡N) is a defining feature of 2-Methyloctanenitrile, and its electronic structure is key to its reactivity. The carbon and nitrogen atoms of the nitrile group are sp-hybridized, resulting in a linear R-C-N geometry with a bond angle of 180°. libretexts.orglibretexts.org This hybridization leads to the formation of a strong sigma (σ) bond and two pi (π) bonds between the carbon and nitrogen atoms. libretexts.orgebsco.com

The high electronegativity of the nitrogen atom compared to the carbon atom induces a significant dipole moment, making the C≡N bond highly polarized. libretexts.orgfiveable.me This polarization renders the carbon atom electrophilic, or susceptible to attack by nucleophiles, while the nitrogen atom possesses a lone pair of electrons in an sp hybrid orbital, making it less basic than the sp³-hybridized nitrogen in amines. libretexts.orglibretexts.org The resonance structures of the nitrile group illustrate the delocalization of electrons and the partial positive charge on the carbon atom. fiveable.me This inherent polarity influences the compound's physical properties, such as boiling point and solubility, and is a primary driver of its chemical reactivity. libretexts.orgnih.gov

Table 1: General Electronic and Structural Properties of the Aliphatic Nitrile Group This table summarizes the fundamental properties of the nitrile group as found in compounds like this compound, based on general chemical principles and computational studies.

Property Description Reference
Hybridization Carbon and Nitrogen are sp-hybridized. libretexts.orglibretexts.org
Geometry Linear R-C-N arrangement. libretexts.orgfiveable.me
Bonding One sigma (σ) bond and two pi (π) bonds between C and N. libretexts.orgebsco.com
Polarity Highly polar bond due to nitrogen's electronegativity. libretexts.orgnih.gov
Reactivity Center The carbon atom is electrophilic. fiveable.me
Basicity The nitrogen lone pair is weakly basic. libretexts.org

Reaction Mechanism Elucidation via Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations

Quantum mechanical (QM) and Density Functional Theory (DFT) calculations are powerful methods for elucidating the detailed mechanisms of chemical reactions involving nitriles. These computational techniques allow for the mapping of potential energy surfaces, the identification of transition states, and the calculation of energy barriers, providing a step-by-step view of reaction pathways. nih.govresearchgate.net

DFT calculations are widely used to predict the thermodynamic and kinetic viability of reactions involving nitriles. By calculating the energies of reactants, transition states, and products, key parameters such as activation energies (Ea), enthalpies (ΔH), and Gibbs free energies (ΔG) of reaction can be determined. mdpi.comekb.eg For instance, in [3+2] cycloaddition reactions involving nitrile oxides, DFT has been successfully used to rationalize experimental outcomes by calculating transition-state energies, which explains the observed regioselectivity. mdpi.comacs.org Studies on the cyclization of the nitrile groups in polyacrylonitrile (B21495) have used kinetic parameters derived from computational fits to predict reaction rates at different temperatures, with calculated activation energies for cyclization reported to be in the range of 100-150 kJ/mol. researchgate.net Such computational approaches are essential for understanding reaction feasibility and optimizing conditions. nih.gov

Nitriles, including aliphatic variants like this compound, are versatile ligands in coordination chemistry. unibo.itnih.gov DFT calculations are instrumental in understanding the nature of the metal-nitrile bond, which involves both σ-donation from the nitrogen lone pair to the metal and potential π-back-donation from the metal to the nitrile's π* orbitals. unibo.itnih.gov Computational studies can elucidate the energetics of ligand binding and competition. For example, in studies of vanadium and molybdenum complexes, DFT calculations have been used to determine the thermodynamic and kinetic parameters for the binding of various nitriles. nih.govacs.org These simulations can explain preferences for certain ligands and predict the stability of different coordination geometries, providing insights that are crucial for catalyst design and understanding reaction mechanisms in organometallic chemistry. acs.orgchemrxiv.org

Nitrile hydratases (NHases) are enzymes that catalyze the hydration of nitriles to amides. nih.govdntb.gov.ua Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods have been employed to unravel the complex catalytic mechanism of these enzymes. nih.govacs.org Computational simulations on model substrates like acrylonitrile (B1666552) have shown that the reaction proceeds through several key steps. nih.gov These include the activation of the nitrile by coordination to the enzyme's metal center (typically Fe³⁺ or Co³⁺) and a subsequent nucleophilic attack. nih.govnih.gov One proposed mechanism involves the sulfenic acid oxygen of a modified cysteine residue acting as the nucleophile to attack the nitrile carbon, forming a cyclic intermediate. nih.gov This is followed by the attack of a water molecule and subsequent rearrangement to release the amide product. nih.gov These computational studies provide a detailed atomistic view of the enzymatic process, which would be applicable to the hydration of aliphatic nitriles like this compound.

Table 2: Computationally Elucidated Steps in Enzymatic Nitrile Hydration Based on QM/MM studies of nitrile hydratase with model substrates.

StepDescriptionComputational MethodReference
1. Substrate Binding The nitrile coordinates to the active site's metal ion (Fe³⁺ or Co³⁺).QM/MM, DFT nih.govnih.gov
2. Nucleophilic Attack A coordinated sulfenate ligand or activated water molecule attacks the electrophilic nitrile carbon.QM/MM nih.govnih.gov
3. Intermediate Formation A five-membered cyclic intermediate is formed.DFT nih.gov
4. Hydrolysis A water molecule attacks the intermediate.QM/MM nih.gov
5. Product Release The intermediate rearranges to form the corresponding amide, which is then released.QM/MM nih.govnih.gov

DFT calculations have proven to be a valuable tool for predicting the reactivity of nitrile-containing compounds with biological nucleophiles such as the thiol group of cysteine. nih.govnih.gov The reaction involves the nucleophilic attack of the cysteine thiolate on the electrophilic carbon of the nitrile, forming a thioimidate intermediate. nih.govacs.org A combined computational and experimental approach has shown a strong correlation between the calculated activation energy (Ea) for this reaction and experimentally measured kinetic rates. nih.govacs.org Nitriles attached to electron-withdrawing groups (like pyridine (B92270) or pyrazine) are highly reactive, with low calculated activation energies. nih.gov In contrast, an aliphatic nitrile like this compound, which lacks such activating groups, would be expected to have a much higher activation energy and thus exhibit low reactivity towards cysteine. researchgate.net This predictive capability is crucial in drug design for assessing potential covalent binding to protein targets or off-target toxicities. nih.govacs.org

Molecular Dynamics (MD) Simulations and Docking Studies for Nitriles

Molecular dynamics (MD) simulations and docking studies are computational techniques used to explore the dynamic behavior and binding interactions of molecules like this compound with larger systems, such as proteins or materials. researchgate.netnih.gov

MD simulations track the movements of atoms and molecules over time, providing insights into conformational changes, solvent effects, and the stability of molecular complexes. mdpi.commdpi.comnih.gov For example, MD simulations have been used to study nitrile-derivatized amino acids as infrared probes to investigate local electrostatic environments in proteins. nih.govresearchgate.net Such simulations can also be used to assess the thermostability of enzymes like nitrile hydratase, where mutations can be modeled to predict their effect on the enzyme's structural integrity and flexibility at elevated temperatures. mdpi.com

Docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex, such as a ligand in the active site of a protein. nih.govresearchgate.net Docking studies on nitrile hydratases have been performed to understand substrate specificity, revealing that aliphatic nitriles often have greater conformational freedom within the active site compared to aromatic ones, which helps explain the higher efficiency of the enzyme for aliphatic substrates. nih.govresearchgate.net For a compound like this compound, docking could be used to predict its binding mode within an enzyme's active site or a receptor pocket, providing a structural basis for its biological activity or metabolism. nih.gov

Substrate Specificity Prediction for Nitrilases

Nitrilases are enzymes that catalyze the hydrolysis of nitriles to carboxylic acids and ammonia (B1221849). acs.org Predicting the substrate specificity of these enzymes is a significant area of research. Computational approaches, such as molecular docking and machine learning, are employed to understand how different nitrile substrates bind to the active site of nitrilases. genscript.comijpbs.com These methods analyze factors like the size and shape of the substrate-binding pocket, as well as the physicochemical properties of both the enzyme and the substrate. acs.orgijpbs.com By modeling the interactions between a nitrilase and a library of nitrile compounds, researchers can predict which substrates are likely to be efficiently hydrolyzed. ijpbs.com For example, studies have used computational tools to identify key amino acid residues that influence whether a nitrilase prefers aliphatic or aromatic nitriles. acs.org

Ligand-Target Interactions in Biological Systems Involving Nitriles

The nitrile group is present in numerous pharmaceutical compounds and plays a crucial role in their interaction with biological targets. nih.govrsc.org Computational studies, including molecular docking and quantum mechanics calculations, are vital for elucidating these interactions. nih.gov The nitrile group can participate in various non-covalent interactions, such as hydrogen bonding (acting as a hydrogen bond acceptor), dipole-dipole interactions, and π-stacking with aromatic residues in a protein's active site. nih.govresearchgate.net Molecular modeling can reveal the precise orientation of the nitrile group within a binding pocket and identify key interactions that contribute to the ligand's affinity and specificity. nih.gov These computational insights are instrumental in the rational design of new drugs, allowing medicinal chemists to optimize the nitrile moiety and its surrounding chemical scaffold to enhance therapeutic efficacy. rsc.orgresearchgate.net

Natural Occurrence

There is currently no scientific literature available that reports the natural occurrence of 2-Methyloctanenitrile in plants, animals, or microorganisms.

Applications of 2 Methyloctanenitrile and Nitriles As Synthetic Building Blocks

Precursors for Carboxylic Acids, Amides, and Amines

The transformation of the nitrile group into other key functional groups like carboxylic acids, amides, and amines is a fundamental process in organic synthesis. libretexts.orgbritannica.com These reactions significantly broaden the synthetic utility of nitriles, including aliphatic nitriles such as 2-methyloctanenitrile.

Hydrolysis to Carboxylic Acids and Amides: Nitriles can be hydrolyzed to carboxylic acids in the presence of water under either acidic or basic conditions. britannica.comlibretexts.org In acid-catalyzed hydrolysis, the nitrile is typically heated under reflux with a dilute acid like hydrochloric acid, which protonates the nitrogen atom, increasing the electrophilicity of the carbon and facilitating nucleophilic attack by water. libretexts.orglibretexts.org This process initially forms an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) ion. libretexts.orgchemistrysteps.com

Under alkaline conditions, a nitrile is heated with a base such as sodium hydroxide (B78521) solution. libretexts.org The hydroxide ion attacks the electrophilic carbon of the nitrile, and after a series of steps, produces a carboxylate salt and ammonia (B1221849). libretexts.org To obtain the free carboxylic acid, the resulting mixture must be acidified with a strong acid. libretexts.org

By carefully controlling the reaction conditions, the hydrolysis can be stopped at the amide stage. chemistrysteps.com For instance, using milder conditions can favor the isolation of the amide, as amides are intermediates in the complete hydrolysis to carboxylic acids. chemistrysteps.comlibretexts.org

Reduction to Primary Amines: Nitriles are excellent precursors for the synthesis of primary amines via reduction. libretexts.orgstudymind.co.uk A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is commonly used for this transformation. libretexts.orglibretexts.org The reaction involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile group, ultimately forming the primary amine after an aqueous workup. libretexts.orglibretexts.org Catalytic hydrogenation, using hydrogen gas with a metal catalyst such as nickel or platinum, is another effective method for reducing nitriles to primary amines. studymind.co.uk

Starting Material (Nitrile)ReactionReagents/ConditionsProduct
R-C≡N (e.g., this compound)Acid HydrolysisH₃O⁺, HeatCarboxylic Acid (R-COOH)
Base Hydrolysis1. NaOH, H₂O, Heat 2. H₃O⁺Carboxylic Acid (R-COOH)
Reduction1. LiAlH₄, Ether 2. H₂OPrimary Amine (R-CH₂NH₂)
Table 1: General Transformations of Nitriles.

Synthesis of Heterocyclic Compounds Utilizing Nitriles

The unique reactivity of the nitrile group makes it a valuable component in the synthesis of various heterocyclic compounds. nih.govresearchgate.net Nitriles participate in several named reactions that lead to the formation of rings containing heteroatoms.

Gewald Reaction: The Gewald reaction is a multicomponent condensation that produces highly substituted 2-aminothiophenes. wikipedia.orgnih.gov The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.orgderpharmachemica.com The products of the Gewald reaction are significant in medicinal chemistry and are used as building blocks for more complex molecules. nih.gov The reaction mechanism begins with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the thiophene (B33073) ring. wikipedia.org

Thorpe-Ziegler Reaction: The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile, catalyzed by a base, which forms a cyclic α-cyanoketone after acidic hydrolysis. wikipedia.orgwikipedia.orgchemeurope.com This method is particularly useful for synthesizing five- to eight-membered rings and larger macrocycles. chem-station.com The reaction is conceptually similar to the Dieckmann condensation and proceeds through the formation of an enamine intermediate. wikipedia.orgambeed.com

Named ReactionReactantsKey FeaturesProduct Type
Gewald ReactionKetone/Aldehyde, α-Cyanoester, Sulfur, BaseMulticomponent reaction; forms a thiophene ring. wikipedia.orgnih.govPolysubstituted 2-Aminothiophene
Thorpe-Ziegler Reactionα,ω-Dinitrile, BaseIntramolecular cyclization; useful for 5-8 membered rings. wikipedia.orgwikipedia.orgchem-station.comCyclic Ketone (after hydrolysis)
Table 2: Nitrile-Based Reactions for Heterocycle Synthesis.

Integration in Complex Organic Synthesis Strategies

The versatility of the nitrile group allows for its integration into a wide range of complex organic synthesis strategies. nih.govresearchgate.net Beyond its role as a precursor, the cyano group can act as a directing group or participate in various cycloaddition and cascade reactions. nih.govresearchgate.net

Nitriles are involved in numerous organic reactions that enable the synthesis of important carbo- and heterocycles. nih.gov These include:

Cycloaddition Reactions: Nitriles can participate as dienophiles or dipolarophiles in reactions like [2+2+2], [3+2], and [4+2] cycloadditions to construct complex ring systems. nih.govresearchgate.net For example, 1,3-dipolar cycloaddition of nitrile oxides to dipolarophiles is a common method for forming five-membered heterocyclic compounds. mdpi.com

Directing Groups: The nitrile group can serve as a directing group in C-H bond functionalization reactions, allowing for the selective introduction of various functionalities at specific positions on an aromatic ring. researchgate.net

Radical Cascades: Nitriles can act as radical acceptors in radical cascade strategies, enabling the synthesis of a wide variety of functionalized molecules. nih.gov

This diverse reactivity makes the nitrile group a powerful tool for synthetic chemists aiming to build complex molecular architectures from simpler starting materials.

Role in Medicinal Chemistry as a Functional Group and Electrophilic "Warhead" (Mechanism-focused)

In medicinal chemistry, the nitrile group is a prevalent functional group found in over 60 approved small-molecule drugs. nih.govnih.gov Its inclusion in drug candidates can improve pharmacokinetic profiles, such as solubility, and enhance binding affinity to biological targets. nih.govresearchgate.net

A particularly significant role for the nitrile group is as an electrophilic "warhead" in the design of covalent inhibitors. nih.govdntb.gov.ua Covalent inhibitors form a stable chemical bond with their target protein, which can offer advantages over non-covalent inhibitors. nih.gov

Mechanism of Action: The carbon atom of the nitrile group is electrophilic, making it susceptible to nucleophilic attack. nih.govnih.gov In the active site of certain enzymes, particularly cysteine and serine proteases, nucleophilic residues like cysteine or serine can attack the nitrile carbon. nih.govresearchgate.net

The mechanism for a cysteine protease inhibitor with a nitrile warhead typically involves the following steps:

The inhibitor binds non-covalently to the active site of the enzyme.

The thiol group (-SH) of a cysteine residue in the active site is deprotonated, often assisted by a nearby histidine residue, forming a highly nucleophilic thiolate anion (-S⁻). nih.gov

The thiolate anion performs a nucleophilic attack on the electrophilic carbon of the nitrile warhead. nih.govresearchgate.net

This attack forms a reversible covalent thioimidate adduct between the inhibitor and the enzyme, effectively inactivating the enzyme. nih.govresearchgate.net

The reactivity of the nitrile warhead is milder compared to other electrophiles like aldehydes, which can reduce the likelihood of off-target reactions and improve the safety profile of a drug. dntb.gov.uanih.gov The reactivity can also be modulated by adding adjacent electron-withdrawing groups to increase the electrophilicity of the nitrile carbon. nih.gov This strategy has been successfully employed in drugs like nirmatrelvir, a COVID-19 therapeutic that targets the SARS-CoV-2 main protease by forming a covalent bond with a cysteine residue in its active site. nih.govnih.gov

Nitrile-Containing DrugTherapeutic ClassMechanism/Target
VildagliptinAntidiabeticForms a reversible covalent bond with a serine residue of dipeptidyl peptidase-4 (DPP-4). researchgate.net
SaxagliptinAntidiabeticForms a reversible covalent bond with the serine residue in DPP-4. researchgate.net
NirmatrelvirAntiviral (COVID-19)Forms a reversible covalent adduct with a cysteine residue (Cys145) of the SARS-CoV-2 main protease. nih.gov
LetrozoleAnticancerAromatase inhibitor for treating breast cancer. wikipedia.org
Table 3: Examples of Nitrile-Containing Pharmaceuticals.

Future Directions and Research Opportunities for 2 Methyloctanenitrile Research

Development of Novel and More Efficient Synthetic Routes for Branched Alkyl Nitriles

The synthesis of branched alkyl nitriles like 2-methyloctanenitrile often relies on traditional methods that can involve harsh reagents and produce significant waste. nih.gov Future research will undoubtedly focus on developing greener and more atom-economical synthetic strategies.

Key areas of development include:

Catalytic C-H Cyanation: Direct cyanation of C-H bonds in alkanes represents a highly desirable but challenging route to nitriles. Research into novel catalysts, potentially based on transition metals, could enable the direct conversion of 2-methyloctane (B1294640) to this compound, bypassing multiple steps and reducing waste.

Improved Hydrocyanation and Ammonoxidation Processes: While established industrial methods, hydrocyanation and ammonoxidation could be improved for the synthesis of branched nitriles. mdpi.com Research could focus on developing more selective catalysts that favor the formation of branched isomers and operate under milder conditions.

Cyanide-Free Synthetic Routes: The toxicity of cyanide reagents is a major drawback in many nitrile syntheses. youtube.com Future work will likely explore alternative, non-toxic sources of the nitrile group. amazonaws.com One promising approach involves the dehydration of primary amides using reagents like thionyl chloride, though even these methods can be improved in terms of efficiency and byproducts. youtube.comyoutube.com Another innovative strategy is the use of non-toxic electrophilic CN sources like 2-methyl-2-phenylpropanenitrile (B75176) in transnitrilation reactions. amazonaws.com

Synthetic Method Description Potential Advantages Research Focus
Direct C-H Cyanation Catalytic introduction of a nitrile group at a C-H bond.High atom economy, reduced steps.Development of selective and robust catalysts.
Improved Hydrocyanation Addition of HCN across a double bond.Established industrial method.Higher selectivity for branched nitriles, milder conditions.
Ammonoxidation Reaction of an alkane with ammonia (B1221849) and oxygen.Utilizes readily available starting materials.Catalysts for improved conversion and selectivity of branched alkanes.
Amide Dehydration Removal of water from a primary amide.Avoids the use of free cyanide.More efficient and greener dehydrating agents.
Transnitrilation Transfer of a nitrile group from a donor molecule.Use of non-toxic cyanide sources.Expanding the scope to a wider range of substrates.

Deeper Mechanistic Understanding of this compound Reactivity in Diverse Chemical Environments

A thorough understanding of the reactivity of this compound is crucial for its application in organic synthesis and other fields. Future research should aim to elucidate the mechanisms of its key reactions in various chemical environments.

Areas for investigation include:

Hydrolysis: While the hydrolysis of nitriles to carboxylic acids or amides is a fundamental transformation, the precise mechanism can be influenced by catalysts and reaction conditions. nih.gov Studying the acid- and base-catalyzed hydrolysis of this compound can provide insights into the role of the branched alkyl chain on reaction rates and pathways.

Reduction: The reduction of nitriles to primary amines is a valuable synthetic tool. youtube.com Investigating the reduction of this compound with various reducing agents will help in optimizing conditions for the synthesis of 2-methyloctylamine, a potentially useful building block.

Organometallic Reactions: The reaction of nitriles with organometallic reagents like Grignard reagents can lead to the formation of ketones. youtube.com A detailed mechanistic study of the reaction of this compound with different organometallics will expand its synthetic utility.

Cyclization Reactions: The nitrile group can participate in various cyclization reactions to form heterocyclic compounds. Exploring the potential of this compound as a precursor in the synthesis of novel nitrogen-containing heterocycles is a promising research avenue.

Advanced Computational Modeling for Specific Nitrile Systems

Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules like this compound. Advanced computational modeling can provide insights that are difficult to obtain through experimental methods alone.

Future computational studies could focus on:

Reaction Mechanisms: Using methods like Density Functional Theory (DFT), researchers can model the transition states and reaction pathways of various reactions involving this compound, providing a detailed understanding of its reactivity. rsc.org

Spectroscopic Properties: Computational modeling can be used to predict and interpret the spectroscopic data (e.g., NMR, IR, Raman) of this compound and its derivatives, aiding in their characterization.

Solvent Effects: The behavior of this compound in different solvents can be simulated to understand solvation effects on its conformation and reactivity.

Enzyme-Substrate Interactions: For biocatalytic applications, computational docking and molecular dynamics simulations can be used to model the interaction of this compound with the active site of enzymes, guiding the design of more efficient biocatalysts. nih.govmdpi.com For instance, simulations can help understand how mutations in a nitrilase enzyme can enhance its binding affinity and catalytic activity towards specific nitrile substrates. nih.gov

Expanding Biocatalytic Applications for Alkyl Nitrile Transformations

Biocatalysis has emerged as a green and highly selective alternative to traditional chemical methods. nih.gov The use of enzymes for the transformation of nitriles is a rapidly growing field with significant potential for the synthesis of valuable chemicals. nih.govresearchgate.net

Future research in this area for branched nitriles like this compound should include:

Enzyme Discovery and Engineering: Screening for novel nitrilases, nitrile hydratases, and amidases from diverse microbial sources could yield enzymes with high activity and selectivity towards branched alkyl nitriles. nih.govnih.gov Furthermore, protein engineering techniques can be employed to improve the stability, substrate scope, and enantioselectivity of existing enzymes. nih.govresearchgate.net

Whole-Cell Biotransformations: The use of whole microbial cells as biocatalysts offers advantages in terms of cofactor regeneration and enzyme stability. Developing whole-cell systems for the conversion of this compound to its corresponding carboxylic acid or amide is a promising strategy for sustainable chemical production. nih.gov

Enzymatic Synthesis of Chiral Amines and Amides: The enantioselective hydrolysis of racemic nitriles is a powerful method for producing chiral carboxylic acids and amides. nih.gov Exploring the kinetic resolution of racemic this compound using enantioselective nitrilases or nitrile hydratases could provide access to valuable chiral building blocks.

Aldoxime Dehydratases: These enzymes offer a cyanide-free route to nitriles from aldoximes under mild conditions. mdpi.comnih.gov Investigating the use of aldoxime dehydratases for the synthesis of this compound from 2-methyloctanaldoxime could be a sustainable alternative to traditional methods.

Enzyme Class Reaction Catalyzed Potential Product from this compound Research Opportunity
Nitrilase Nitrile → Carboxylic acid + Ammonia2-Methyloctanoic acidDiscovery of nitrilases active on branched nitriles.
Nitrile Hydratase Nitrile → Amide2-MethyloctanamideEngineering for improved stability and substrate scope.
Amidase Amide → Carboxylic acid + Ammonia2-Methyloctanoic acid (from 2-methyloctanamide)Use in tandem with nitrile hydratases for complete hydrolysis.
Aldoxime Dehydratase Aldoxime → NitrileThis compoundDevelopment of a biocatalytic synthesis route.

Environmental Sustainability in Nitrile Chemistry and Degradation Studies

The environmental fate and impact of nitriles are important considerations. While some nitriles are known to be toxic and persistent pollutants, many can be biodegraded by microorganisms. nih.govresearchgate.net

Future research should address the following aspects of this compound:

Biodegradation Pathways: Identifying microorganisms and enzymatic pathways responsible for the degradation of this compound in various environments (soil, water) is crucial for assessing its environmental persistence. Studies on mixed biofilms of nitrile-hydrolyzing bacteria have shown effective removal of other nitriles. nih.gov

Toxicity and Ecotoxicity Assessment: Evaluating the potential toxicity of this compound and its degradation products to various organisms is necessary to understand its environmental risk profile.

Life Cycle Assessment: Conducting a comprehensive life cycle assessment for the production and use of this compound via different synthetic routes will help in identifying the most environmentally sustainable options.

Chemical Recycling: Investigating the potential for chemical recycling of nitrile-containing polymers or waste streams could contribute to a more circular economy for nitrile-based products. researchgate.net

Exploration of Novel Biological Roles and Interactions of Branched Nitriles

While the nitrile group is present in a number of pharmaceuticals, the biological roles of many simple alkyl nitriles are not well understood. nih.govnih.gov

Future research could explore:

Screening for Bioactivity: Testing this compound and related branched nitriles for a wide range of biological activities, such as antimicrobial, antifungal, or insecticidal properties, could uncover novel applications.

Protein-Ligand Interactions: Investigating the interactions of this compound with specific protein targets could provide insights into its potential as a lead compound in drug discovery. The nitrile group can participate in hydrogen bonding and other interactions within a protein's binding site. nih.govnih.gov

Metabolic Fate in Higher Organisms: Understanding how this compound is metabolized in mammals and other higher organisms is important for assessing its potential pharmacological and toxicological effects. While generally stable, some nitriles can release toxic metabolites. nih.gov

Natural Occurrence: Although not yet reported, investigating whether this compound or other branched nitriles are produced naturally by plants, insects, or microorganisms could open up new areas of research into their ecological roles.

Q & A

Q. What are the established synthetic routes for 2-methyloctanenitrile, and how do they compare in efficiency?

The primary synthesis involves a one-pot hydroformylation/aldoxime formation followed by enzymatic dehydration using aldoxime dehydratase. This method allows for efficient separation of the organic product phase from the aqueous catalyst phase, with yields optimized through controlled reaction parameters (e.g., temperature, solvent selection). Alternative routes may involve nitrile synthesis via alkyl halide cyanidation, but these often require harsher conditions and generate more waste .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR (¹H and ¹³C): Confirm structural integrity by analyzing chemical shifts for the nitrile group (-CN) and methyl branching.
  • GC-MS: Verify purity and identify potential byproducts (e.g., nonanitrile) using retention indices and fragmentation patterns.
  • IR Spectroscopy: Detect the nitrile stretch (~2240 cm⁻¹) and C-H vibrations of the methyl group.
  • Elemental Analysis: Validate molecular formula (C₉H₁₇N) .

Q. How should researchers ensure reproducibility in synthesizing this compound?

  • Detailed Protocols: Include exact reagent stoichiometry, catalyst concentrations, and reaction times in the experimental section.
  • Supporting Information: Provide raw spectral data, chromatograms, and purification steps (e.g., column chromatography conditions).
  • Reference Standards: Use commercially available nitriles (e.g., nonanitrile) as internal benchmarks for analytical comparisons .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation during this compound synthesis?

  • Catalyst Screening: Test Rh-based catalysts with varying ligands to improve regioselectivity in hydroformylation steps.
  • Solvent Engineering: Replace 1-butanol with greener solvents (e.g., ionic liquids) to enhance phase separation and reduce energy-intensive evaporation.
  • Kinetic Studies: Use in-situ FTIR or Raman spectroscopy to monitor intermediate aldoxime formation and adjust reaction quenching times .

Q. What advanced analytical techniques resolve contradictions in reported physicochemical properties of this compound?

  • High-Resolution Mass Spectrometry (HRMS): Accurately determine molecular mass to distinguish isomers or degradation products.
  • DSC/TGA: Measure melting/boiling points and thermal stability under inert atmospheres to address discrepancies in literature values.
  • Cross-Validation: Compare data with independent databases (e.g., NIST Chemistry WebBook) and replicate experiments across multiple labs .

Q. What mechanistic insights exist for the enzymatic dehydration step in this compound synthesis?

Aldoxime dehydratases operate via a radical or acid-base catalysis mechanism, depending on the enzyme source. Computational studies (e.g., DFT calculations) can model active-site interactions to predict substrate specificity. Mutagenesis experiments (e.g., site-directed mutagenesis) may enhance catalytic efficiency for branched nitriles like this compound .

Q. How should researchers address discrepancies in toxicity data for this compound?

  • In Silico Modeling: Use tools like QSAR to predict acute toxicity and compare with experimental LD₅₀ values from rodent studies.
  • Metabolite Profiling: Identify degradation products (e.g., cyanide ions) under physiological conditions using LC-MS/MS.
  • Ethical Reporting: Adhere to ICMJE guidelines for documenting safety protocols, including first-aid measures for nitrile exposure .

Methodological Guidance

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound bioactivity studies?

  • Nonlinear Regression: Fit IC₅₀/EC₅₀ curves using four-parameter logistic models.
  • ANOVA with Post Hoc Tests: Compare treatment groups against controls (e.g., Tukey’s HSD for multiple comparisons).
  • Power Analysis: Ensure sample sizes are sufficient to detect biologically relevant effects (α = 0.05, β = 0.2) .

Q. How can researchers ensure compliance with ethical standards when publishing this compound data?

  • Data Availability: Deposit raw spectra, chromatograms, and toxicity datasets in public repositories (e.g., Zenodo) with persistent identifiers.
  • Conflict of Interest Declarations: Disclose funding sources or institutional partnerships that may influence interpretation.
  • Reproducibility Checklists: Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental detail .

Tables

Q. Table 1. Key Physicochemical Properties of this compound

PropertyMethod/ReferenceValue
Molecular FormulaElemental Analysis C₉H₁₇N
Boiling PointDSC 195–200°C (lit. varies)
Density (25°C)Pycnometry 0.82–0.85 g/cm³
LogP (Octanol-Water)Chromatographic 3.2 ± 0.1

Q. Table 2. Common Byproducts in this compound Synthesis

ByproductSourceMitigation Strategy
NonanitrileAldoxime dehydration Optimize enzyme-substrate ratio
2-MethyloctanalIncomplete dehydrationReduce water content in solvent

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.